(3E)-5,5,8-trimethylnona-3,7-dien-2-one
Description
(3E)-5,5,8-Trimethylnona-3,7-dien-2-one is a branched unsaturated ketone characterized by:
- Molecular formula: Likely C₁₂H₂₀O (inferred from structural analogs, see Table 1).
- Structure: A nine-carbon backbone (nona-) with double bonds at positions 3 (E-configuration) and 7, a ketone group at position 2, and three methyl substituents (two geminal methyl groups at C5 and one at C8).
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(3E)-5,5,8-trimethylnona-3,7-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-10(2)6-8-12(4,5)9-7-11(3)13/h6-7,9H,8H2,1-5H3/b9-7+ |
InChI Key |
DGGSFVWCYRBAHV-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=CCC(C)(C)/C=C/C(=O)C)C |
Canonical SMILES |
CC(=CCC(C)(C)C=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5,5,8-trimethylnona-3,7-dien-2-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired dienone structure. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (3E)-5,5,8-trimethylnona-3,7-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dienone to saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or saturated ketones.
Scientific Research Applications
(3E)-5,5,8-trimethylnona-3,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3E)-5,5,8-trimethylnona-3,7-dien-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecule. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound is compared to two closely related analogs from the evidence (Table 1):
Table 1: Structural and Molecular Comparison
*Inferred based on structural similarity to analogs.
Key Observations :
Branching Differences: The target compound has gem-dimethyl groups at C5, whereas analogs (e.g., 4,8-dimethyl derivatives ) lack this feature.
Molecular Weight : The additional methyl group in the target compound increases its molecular weight (~180.28 vs. 166.26 g/mol for analogs), which may elevate boiling point and reduce volatility.
Double Bond Configuration : All compounds share the (3E)-configuration, ensuring similar electronic environments for the α,β-unsaturated ketone system.
Reactivity
- Steric Effects : The gem-dimethyl group at C5 in the target compound may hinder nucleophilic or electrophilic attacks at the C3 double bond, contrasting with the more accessible C3 position in 4,8-dimethyl analogs .
- The target’s synthesis would require tailored methods to introduce gem-dimethyl groups, such as using pre-functionalized starting materials.
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